6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3(2H)-one
CAS No.: 871502-18-0
Cat. No.: VC8496233
Molecular Formula: C21H24N6O2
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3(2H)-one - 871502-18-0](/images/structure/VC8496233.png)
CAS No. | 871502-18-0 |
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Molecular Formula | C21H24N6O2 |
Molecular Weight | 392.5 g/mol |
IUPAC Name | 6-(3,5-dimethylpyrazol-1-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one |
Standard InChI | InChI=1S/C21H24N6O2/c1-16-14-17(2)27(22-16)19-8-9-20(28)26(23-19)15-21(29)25-12-10-24(11-13-25)18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3 |
Standard InChI Key | UZBWOQQARWQLNM-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)C |
Canonical SMILES | CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)C |
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name reflects its three primary structural components:
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Pyridazinone core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 3.
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3,5-Dimethylpyrazole substituent: Attached at position 6 of the pyridazinone, contributing steric bulk and potential hydrogen-bonding sites.
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4-Phenylpiperazine ethyl ketone side chain: A flexible side chain at position 2, featuring a piperazine ring linked to a phenyl group and a ketone.
The molecule’s planarity is influenced by π-π interactions between the pyridazinone and pyrazole rings, as observed in structurally analogous compounds . X-ray crystallography of related pyridazine derivatives reveals dihedral angles of <10° between aromatic rings, suggesting a near-planar conformation that may enhance binding to flat biological targets .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 392.5 g/mol |
CAS Number | 871502-18-0 |
SMILES | CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)C |
Topological Polar Surface Area | 96.7 Ų |
Synthesis Pathways
Reaction Scheme
The synthesis involves multi-step reactions, typically beginning with functionalization of the pyridazinone core. A plausible route includes:
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Hydrazination: Reacting 6-chloropyridazin-3(2H)-one with hydrazine to form 6-hydrazinylpyridazin-3(2H)-one.
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Pyrazole Formation: Condensing the hydrazine derivative with acetylacetone under acidic conditions to introduce the 3,5-dimethylpyrazole group .
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Side Chain Installation: Alkylating the pyridazinone nitrogen with a bromoethyl ketone intermediate, followed by coupling with 4-phenylpiperazine via nucleophilic substitution.
Table 2: Example Synthetic Steps
Step | Reaction Type | Reagents/Conditions | Yield |
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1 | Hydrazination | Hydrazine hydrate, ethanol, reflux | 75% |
2 | Cyclocondensation | Acetylacetone, acetic acid, 80°C | 68% |
3 | Alkylation & Amine Coupling | Bromoethyl ketone, K₂CO₃, DMF | 52% |
Hypothesized Biological Activity
Pharmacological Targets
Based on structural analogs, the compound may interact with:
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Dopamine and Serotonin Receptors: The 4-phenylpiperazine moiety is a hallmark of antipsychotic drugs (e.g., aripiprazole), suggesting potential affinity for D₂ and 5-HT₁ₐ receptors.
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Phosphodiesterases (PDEs): Pyridazinone derivatives inhibit PDE4 and PDE5, implicating roles in inflammation or cardiovascular regulation.
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Kinase Enzymes: The planar pyridazinone core could intercalate into ATP-binding pockets of kinases, modulating cell signaling pathways.
Structure-Activity Relationships (SAR)
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Pyrazole Substitution: 3,5-Dimethyl groups enhance metabolic stability by shielding the pyrazole ring from oxidative degradation.
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Piperazine Flexibility: The ethyl ketone spacer between the pyridazinone and piperazine may optimize receptor binding kinetics by allowing conformational adjustments.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyridazinone H4), 7.45–7.30 (m, 5H, phenyl), 6.05 (s, 1H, pyrazole H4), 3.75–3.50 (m, 8H, piperazine), 2.25 (s, 6H, CH₃).
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HPLC: Purity >98% (C18 column, acetonitrile/water gradient).
Crystallographic Insights
While no crystallographic data exists for this specific compound, studies on 3-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine reveal a planar architecture with π-π stacking distances of 3.59 Å between pyridazine rings . This suggests that the title compound’s pyridazinone and pyrazole rings may adopt similar conformations, potentially influencing crystal packing and solubility.
Applications in Drug Discovery
Preclinical Challenges
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Solubility: High logP (~3.5) predicts poor aqueous solubility, necessitating formulation strategies like salt formation or nanoemulsions.
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Metabolic Stability: The piperazine ring is susceptible to N-dealkylation, requiring structural modifications to impede cytochrome P450 metabolism.
Future Research Directions
Priority Investigations
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In Vitro Screening: Assess binding affinity for dopamine, serotonin, and histamine receptors.
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ADME Profiling: Evaluate pharmacokinetic parameters in rodent models.
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Crystallography: Solve the X-ray structure to guide computational docking studies.
Synthetic Optimization
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Explore green chemistry approaches (e.g., microwave-assisted synthesis) to improve step 3 yield beyond 52%.
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Investigate asymmetric catalysis to resolve enantiomers, as chirality in the ethyl ketone spacer may impact receptor selectivity.
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